molecular formula C32H39N5 B2959368 1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-42-6

1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2959368
CAS No.: 305335-42-6
M. Wt: 493.699
InChI Key: JHKXXSZGBGTBDE-UHFFFAOYSA-N
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Description

The compound “1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This type of compound is often found in various pharmaceuticals and it’s known for its wide range of biological activities .

Scientific Research Applications

Chemical Synthesis and Labeling

The chemical compound 1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile, due to its complex structure, might be involved in the synthesis and labeling of potent and selective inhibitors for various enzymes. For example, compounds have been developed for the treatment of conditions such as type-2 diabetes by inhibiting specific enzymes like 11β-hydroxysteroid dehydrogenase type 1. These compounds are prepared with isotopic labeling, such as carbon-13 and carbon-14, to facilitate studies in drug metabolism, pharmacokinetics, and bioanalytical research, providing a foundation for understanding the drug's behavior in biological systems (Latli et al., 2017).

Antimicrobial and Antifungal Activities

The structural motif present in this compound might contribute to antimicrobial and antifungal activities. Compounds with similar structures have been synthesized and evaluated for their efficacy against microbial pathogens. For instance, novel derivatives have been explored for their antimicrobial properties, providing insights into the potential therapeutic applications of such compounds (Al‐Azmi & Mahmoud, 2020).

Enzyme Inhibition and Antioxidant Properties

Benzimidazole derivatives, similar to the given compound, have been synthesized and studied for their potential as glucosidase inhibitors and antioxidants. These compounds exhibit significant in vitro antioxidant activities, and some have demonstrated inhibitory potential against α-glucosidase, suggesting their usefulness in managing conditions like diabetes and oxidative stress-related diseases (Özil et al., 2018).

Antihypertensive and Adrenoceptor Antagonist Activities

Similar compounds have also been investigated for their potential as antihypertensive agents and alpha-1-adrenoceptor antagonists. These studies involve the synthesis of derivatives that exhibit high binding affinity for alpha-1-adrenoceptors, providing a pathway for the development of new antihypertensive medications (Chern et al., 1993).

Mechanism of Action

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N5/c1-3-4-5-6-7-11-16-27-25(2)28(23-33)31-34-29-17-12-13-18-30(29)37(31)32(27)36-21-19-35(20-22-36)24-26-14-9-8-10-15-26/h8-10,12-15,17-18H,3-7,11,16,19-22,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKXXSZGBGTBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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